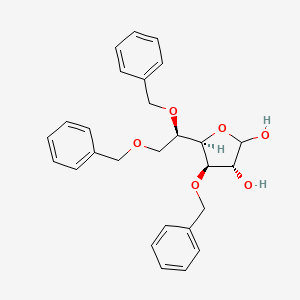

3,4,6-Tri-O-benzyl-D-glucofuranose

Descripción general

Descripción

3,4,6-Tri-O-benzyl-D-glucofuranose: is a chemical compound with the molecular formula C27H30O6 and a molecular weight of 450.52 g/mol . It is a derivative of D-glucose, where three hydroxyl groups at positions 3, 4, and 6 are replaced by benzyl groups. This compound is often used as an intermediate in the synthesis of various complex molecules, particularly in the field of carbohydrate chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-benzyl-D-glucofuranose typically involves the protection of the hydroxyl groups of D-glucose followed by benzylation. One common method starts with 1,2-O-isopropylidene-3,5,6-tri-O-benzyl-alpha-D-glucofuranose . The isopropylidene group is removed under acidic conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The key steps involve protection, benzylation, and deprotection reactions under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3,4,6-Tri-O-benzyl-D-glucofuranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents like are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Building Block for Carbohydrates

3,4,6-Tri-O-benzyl-D-glucofuranose is primarily used as a building block in the synthesis of complex carbohydrates. The presence of benzyl protecting groups facilitates the selective functionalization of hydroxyl groups, allowing chemists to construct intricate saccharide structures with controlled linkages and functionalities. This capability is crucial for developing novel glycosides and oligosaccharides that can mimic natural products or serve specific biological functions .

Synthesis of Glycosides

The compound is instrumental in synthesizing glycosides, which are essential in various biochemical processes. For example, glycosides derived from this compound can enhance the solubility and stability of drugs by modifying their pharmacokinetic properties .

Drug Development

In pharmaceutical research, this compound and its derivatives are explored for their potential therapeutic applications. They can act as intermediates in synthesizing drugs that target specific biological pathways. For instance, modifications of this compound have been investigated for their efficacy against various diseases, including cancer and infectious diseases .

Glycoconjugates

The compound is also utilized in the preparation of glycoconjugates—molecules that combine carbohydrates with proteins or lipids. These glycoconjugates play significant roles in cell recognition and signaling processes. By employing this compound as a precursor, researchers can create tailored glycoconjugates that may enhance drug delivery systems or vaccine efficacy .

Role in Biological Systems

In glycobiology, this compound serves as a model compound for studying carbohydrate-protein interactions. Its structural features allow researchers to investigate how specific sugar moieties influence biological recognition events—key processes in cellular communication and immune responses .

Research Case Studies

Several studies have highlighted the importance of this compound in understanding glycan structures and their functions:

- Case Study 1 : A study demonstrated how derivatives of this compound could be used to synthesize glycoproteins that mimic natural human proteins involved in immune response .

- Case Study 2 : Another research project focused on using this compound to create targeted delivery systems for anticancer drugs by attaching it to tumor-targeting peptides .

Mecanismo De Acción

The mechanism of action of 3,4,6-Tri-O-benzyl-D-glucofuranose primarily involves its role as a protecting group in carbohydrate chemistry. The benzyl groups protect the hydroxyl functionalities during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the benzyl groups can be removed under specific conditions, yielding the target molecule .

Comparación Con Compuestos Similares

- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

- 3,4,6-Tri-O-benzyl-D-glucal

- 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose

Comparison:

- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound has an additional benzyl group compared to 3,4,6-Tri-O-benzyl-D-glucofuranose, making it more protected and potentially more stable under certain conditions .

- 3,4,6-Tri-O-benzyl-D-glucal: This compound is similar but lacks one hydroxyl group, making it less reactive in certain substitution reactions .

- 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose: This compound lacks one oxygen atom, which can significantly alter its reactivity and the types of reactions it can undergo .

This compound stands out due to its specific protection pattern, making it highly useful in selective synthetic transformations.

Actividad Biológica

3,4,6-Tri-O-benzyl-D-glucofuranose is a glycosylated compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves selective benzylation of glucose derivatives. A notable method involves the use of benzyl chloride and sodium hydride under controlled heating conditions. This approach allows for regioselective benzylation, producing the desired compound with minimal side products. The process can be summarized as follows:

- Starting Material : D-glucose or its derivatives.

- Reagents : Benzyl chloride (BnCl), sodium hydride (NaH).

- Conditions : Heating at approximately 100 °C.

- Purification : Column chromatography to isolate the product.

This method has been reported to yield the compound with good efficiency while maintaining regioselectivity .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases . The compound's ability to reduce oxidative damage suggests potential applications in preventing chronic diseases associated with oxidative stress.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various cell line studies, it has demonstrated cytotoxic effects against cancer cells while sparing normal cells. For instance, studies involving melanoma cell lines revealed that treatment with this compound led to a notable decrease in cell viability . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Another significant biological activity of this compound is its role as an enzyme inhibitor. It has been shown to inhibit tyrosinase activity in vitro, which is relevant for conditions such as hyperpigmentation and certain types of skin cancer . This inhibition can be quantified through various assays measuring enzyme activity before and after treatment with the compound.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Effective free radical scavenger | |

| Anticancer | Induces apoptosis in melanoma cell lines | |

| Enzyme Inhibition | Inhibits tyrosinase activity |

Detailed Research Findings

- Antioxidant Studies : A study reported that this compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH radicals.

- Cytotoxicity Assays : In a series of cytotoxicity assays on various cancer cell lines (including G361), the compound showed IC50 values indicating effective inhibition of cell growth at micromolar concentrations.

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates apoptosis pathways through caspase activation and modulation of Bcl-2 family proteins .

Propiedades

IUPAC Name |

(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c28-24-26(32-18-22-14-8-3-9-15-22)25(33-27(24)29)23(31-17-21-12-6-2-7-13-21)19-30-16-20-10-4-1-5-11-20/h1-15,23-29H,16-19H2/t23-,24-,25-,26-,27?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJKXJXUVQVSEA-OGJKZRMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C2C(C(C(O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@@H]2[C@@H]([C@H](C(O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001260651 | |

| Record name | 3,5,6-Tris-O-(phenylmethyl)-D-glucofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35958-64-6 | |

| Record name | 3,5,6-Tris-O-(phenylmethyl)-D-glucofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35958-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,6-Tris-O-(phenylmethyl)-D-glucofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R,5R)-4-benzyloxy-5-[(1R)-I ,2-dibenzyloxyethyl] tetrahydrofuran-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.